

Kalafungin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces tanashiensis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Kalafungin	
Cat. No.:	B1673277	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin, a benzoisochromanequinone antibiotic, was first isolated from the soil bacterium Streptomyces tanashiensis in the 1960s.[1][2] It exhibits a broad spectrum of antimicrobial activity against various pathogenic fungi, yeasts, protozoa, and gram-positive bacteria.[2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of Kalafungin. Detailed experimental protocols for the fermentation of Streptomyces tanashiensis, extraction and purification of Kalafungin, and its characterization are presented. Furthermore, this guide summarizes the quantitative data and discusses the biosynthetic pathway of this promising antimicrobial agent.

Discovery and Biological Activity

Kalafungin was first reported as a new antimicrobial agent produced by Streptomyces tanashiensis strain Kala UC-5063.[2][3] It is a chemically stable, nonpolyene compound with significant in vitro inhibitory activity against a variety of pathogens.[2][3] In addition to its antimicrobial properties, **Kalafungin** has been reported to possess antitumor activity.[5] More recently, it has been identified as a β-lactamase inhibitor, suggesting its potential use in combination therapies to combat antibiotic resistance.[6][7] The IC50 value of **Kalafungin** against β-lactamase has been calculated as 225.37 \pm 1.95 μM.[6][7]





Fermentation for Kalafungin Production

While the original fermentation protocols for Streptomyces tanashiensis are not extensively detailed in the initial literature, subsequent studies on other **Kalafungin**-producing Streptomyces species provide a robust framework for its production. A statistical optimization study on a marine-derived Streptomyces sp. SBRK1 identified key parameters for maximizing **Kalafungin** yield.[8]

Optimized Fermentation Protocol (Streptomyces sp. SBRK1)

This protocol is based on the optimized conditions for **Kalafungin** production in solid-state fermentation.[8]

Medium Composition (AIM Medium):

Component	Concentration (g/L)
Soluble Starch	10.0 - 30.0
KNO ₃	1.0
K ₂ HPO ₄	0.5
MgSO ₄ ·7H ₂ O	0.5
NaCl	1.0
FeSO ₄ ·7H ₂ O	0.01
Agar	20.0
Distilled Water	1 L

Fermentation Conditions:



Parameter	Optimal Value
рН	7.0
Temperature	29°C
Incubation Period	8 days
Salinity (NaCl)	0.1%

Note: The optimal starch concentration was found to be a key variable and may require further optimization depending on the specific strain.[8]

Extraction and Purification of Kalafungin

The following is a general protocol for the extraction and purification of **Kalafungin** from the fermentation broth of Streptomyces tanashiensis.

Extraction

- Harvesting: After the fermentation period, the culture broth is harvested.
- Solvent Extraction: The whole broth is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate or chloroform, with vigorous shaking.
- Phase Separation: The organic and aqueous phases are separated. The extraction process
 is typically repeated three times to ensure complete recovery of Kalafungin.
- Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract is subjected to chromatographic techniques for purification.

Column Chromatography:

Stationary Phase: Silica gel (60-120 mesh) is commonly used.



- Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fraction Pooling: Fractions containing pure Kalafungin, as identified by TLC, are pooled and the solvent is evaporated.

High-Performance Liquid Chromatography (HPLC):

For final purification, Reverse-Phase HPLC (RP-HPLC) can be utilized.

- Column: A C18 column is typically used.
- Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.
- Detection: UV detection at approximately 275 nm is used to monitor the elution of Kalafungin.[8]

Structural Elucidation and Physicochemical Properties

The structure of **Kalafungin** has been elucidated using various spectroscopic techniques.

Spectroscopic Data

Table 1: Spectroscopic Data for Kalafungin



Technique	Data
UV-Vis (in Methanol)	λmax at 215, 258, and 430 nm
Infrared (IR)	Characteristic absorptions for hydroxyl, carbonyl, and aromatic groups.
Mass Spectrometry (MS)	Molecular Weight: 300.26 g/mol
¹H NMR (CDCl₃)	δ 1.57 (d, 3H), 2.71 (dd, 1H), 2.98 (dd, 1H), 4.70 (m, 1H), 5.10 (q, 1H), 5.27 (d, 1H), 7.31 (d, 1H), 7.68 (t, 1H), 7.70 (d, 1H), 11.82 (s, 1H)
¹³ C NMR (CDCl ₃)	δ 18.5, 36.8, 66.2, 66.4, 68.6, 114.8, 119.7, 124.8, 131.4, 135.1, 137.1, 149.7, 161.8, 173.9, 181.4, 187.0

Physicochemical Properties

- · Appearance: Yellow, crystalline solid.
- Solubility: Soluble in chloroform, acetone, and ethyl acetate; sparingly soluble in methanol and ethanol; and insoluble in water and hexane.
- Stability: **Kalafungin** is a chemically stable compound.[2][3] However, detailed studies on its stability under various pH and temperature conditions are not extensively reported in the literature. General stability testing guidelines for antibiotics suggest that storage at -70°C is recommended for long-term stability.[9][10]

Antimicrobial Spectrum

Kalafungin has demonstrated a broad range of antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various microorganisms.

Table 2: Minimum Inhibitory Concentration (MIC) of Kalafungin



Microorganism	MIC (μg/mL)
Bacillus subtilis	0.1
Staphylococcus aureus	0.2
Sarcina lutea	0.1
Candida albicans	1.0
Saccharomyces cerevisiae	1.0
Aspergillus niger	>100
Penicillium notatum	10
Trichophyton mentagrophytes	1.0
Escherichia coli	>100
Pseudomonas aeruginosa	>100
Salmonella schottmuelleri	>100

Data compiled from early discovery papers. Further comprehensive studies are warranted.

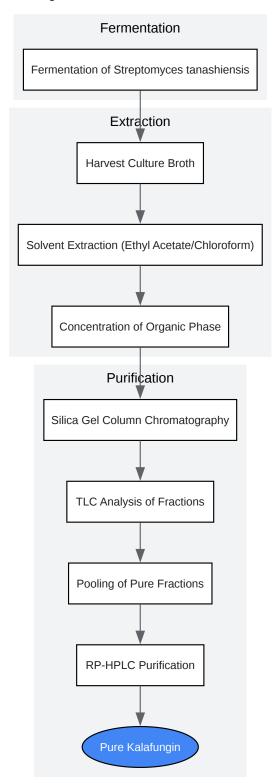
Biosynthesis of Kalafungin

The biosynthesis of **Kalafungin** in Streptomyces tanashiensis follows a type II polyketide synthase (PKS) pathway.[11] The biosynthetic gene cluster for **Kalafungin** has not been fully characterized in S. tanashiensis, but studies involving mutants and cosynthesis experiments with actinorhodin-producing Streptomyces coelicolor have shown that the early steps of their biosynthetic pathways are similar.[11] However, the entire biosynthetic pathways are not identical.[11] The proposed pathway involves the iterative condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclization, aromatization, and tailoring reactions to yield the final **Kalafungin** molecule. Dihydro**kalafungin** is a key intermediate in this process.[11]

Visualizations



Kalafungin Isolation and Purification Workflow



Click to download full resolution via product page

Caption: Workflow for the isolation and purification of Kalafungin.





Click to download full resolution via product page

Caption: Simplified overview of the **Kalafungin** biosynthetic pathway.

Conclusion

Kalafungin remains a compound of significant interest due to its broad-spectrum antimicrobial and potential anticancer activities. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the methodologies for its production, isolation, and characterization. Further research is warranted to fully elucidate the biosynthetic pathway in Streptomyces tanashiensis, conduct more extensive antimicrobial susceptibility testing, and explore its therapeutic potential in preclinical and clinical settings. The development of more efficient fermentation and purification strategies will be crucial for the future exploitation of this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Kalafungin, a new broad spectrum antibiotic. Isolation and characterization PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kalafungin, a New Antibiotic Produced by Streptomyces tanashiensis Strain Kala | Zendy [zendy.io]
- 3. Kalafungin, a New Antibiotic Produced by Streptomyces tanashiensis Strain Kala PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kalafungin, a new antibiotic produced by Streptomyces tanashiensis strain Kala PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Accumulation of a Bioactive Benzoisochromanequinone Compound Kalafungin by a Wild Type Antitumor-Medermycin-Producing Streptomycete Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-lactamase inhibitory potential of kalafungin from marine Streptomyces in Staphylococcus aureus infected zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. japsonline.com [japsonline.com]
- 11. Biosynthesis of kalafungin in Streptomyces tanashiensis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Kalafungin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces tanashiensis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673277#kalafungin-discovery-and-isolation-from-streptomyces-tanashiensis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





